molecular formula C12H14N2O2 B061645 tert-Butyl (2-cyanophenyl)carbamate CAS No. 163229-43-4

tert-Butyl (2-cyanophenyl)carbamate

Cat. No.: B061645
CAS No.: 163229-43-4
M. Wt: 218.25 g/mol
InChI Key: CEYTZDSWLJPPRT-UHFFFAOYSA-N
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Description

Tert-Butyl (2-cyanophenyl)carbamate is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enantioselective Synthesis : It serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as described in the study by Ober et al. (2004) (Ober et al., 2004).

  • Chemical Reactions and Derivatives : Ortiz et al. (1999) explored its use in the reaction with lithium powder and a catalytic amount of 4,4′-di-tert-butylbiphenyl, leading to the formation of functionalised carbamates (Ortiz et al., 1999).

  • Deprotection in Organic Synthesis : Li et al. (2006) demonstrated its use in aqueous phosphoric acid as an environmentally benign reagent for the deprotection of tert-butyl carbamates (Li et al., 2006).

  • CO2 Fixation : Takeda et al. (2012) developed a method for cyclizative atmospheric CO2 fixation by unsaturated amines using tert-butyl hypoiodite, leading to cyclic carbamates (Takeda et al., 2012).

  • Synthesis of Biologically Active Compounds : Zhao et al. (2017) established a rapid synthetic method for an important intermediate in many biologically active compounds (Zhao et al., 2017).

  • Pharmaceutical Applications : Chalina et al. (1998) prepared some new phenyl N-substituted carbamates and evaluated them in vivo for their antiarrhythmic and hypotensive properties (Chalina et al., 1998).

Mechanism of Action

Target of Action

Tert-Butyl (2-cyanophenyl)carbamate is a complex organic compound Similar compounds have been used in the synthesis of novel benzimidazoles , suggesting that it may interact with enzymes or receptors involved in these pathways.

Mode of Action

It’s known that carbamates typically work by interacting with their targets and causing conformational changes . These changes can affect the function of the target, leading to downstream effects.

Biochemical Pathways

It’s known that similar compounds are used in the synthesis of benzimidazoles , which are involved in a variety of biochemical pathways. These pathways could potentially be affected by the action of this compound.

Pharmacokinetics

The physical and chemical properties of the compound, such as its molecular weight , can influence its pharmacokinetic properties.

Result of Action

It’s known that similar compounds can cause conformational changes in their targets , which can lead to downstream effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature . .

Properties

IUPAC Name

tert-butyl N-(2-cyanophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h4-7H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYTZDSWLJPPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473791
Record name tert-Butyl (2-cyanophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163229-43-4
Record name tert-Butyl (2-cyanophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 163229-43-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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